6a-Fluoro-16a-Hidroxiprednisolona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

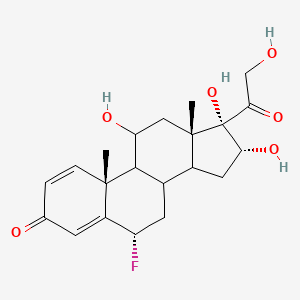

6a-Fluoro-16a-Hydroxyprednisolone is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Aplicaciones Científicas De Investigación

6a-Fluoro-16a-Hydroxyprednisolone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Applied in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mecanismo De Acción

Target of Action

6a-Fluoro-16a-Hydroxyprednisolone is a synthetic form of prednisolone, a glucocorticoid hormone that regulates the immune system, inflammation, and metabolism in mammals. The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days . The short-term effects of corticosteroids like 6a-Fluoro-16a-Hydroxyprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Pharmacokinetics

These properties can impact the bioavailability of the compound, and individual variability in these processes can lead to differences in response to treatment .

Result of Action

The molecular and cellular effects of 6a-Fluoro-16a-Hydroxyprednisolone’s action are broad due to the wide distribution of glucocorticoid receptors in the body. The compound’s anti-inflammatory and immunosuppressive effects can lead to a reduction in symptoms in various conditions, such as rheumatoid arthritis and skin diseases .

Action Environment

The action, efficacy, and stability of 6a-Fluoro-16a-Hydroxyprednisolone can be influenced by various environmental factors. For example, the pH and temperature conditions can affect the bioconversion of hydrocortisone into 6a-Fluoro-16a-Hydroxyprednisolone . Additionally, the presence of other substances, such as other medications or substances in the body, can potentially interact with the compound and affect its action .

Análisis Bioquímico

Cellular Effects

The cellular effects of 6a-Fluoro-16a-Hydroxyprednisolone are not well documented. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6a-Fluoro-16a-Hydroxyprednisolone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 6a-Fluoro-16a-Hydroxyprednisolone in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of 6a-Fluoro-16a-Hydroxyprednisolone vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that 6a-Fluoro-16a-Hydroxyprednisolone is involved in are not fully understood. It is known to interact with various enzymes or cofactors

Transport and Distribution

The transport and distribution of 6a-Fluoro-16a-Hydroxyprednisolone within cells and tissues are complex processes that involve various transporters or binding proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6a-Fluoro-16a-Hydroxyprednisolone typically involves the starting material 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. The process includes several key steps:

Oxidation: The starting material undergoes oxidation to introduce the necessary functional groups.

Bromo-hydroxylation: This step involves the addition of bromine and hydroxyl groups to the molecule.

Debromination: The bromine atoms are removed to yield the desired hydroxylated product.

Alcoholysis: The final step involves the conversion of the intermediate into 6a-Fluoro-16a-Hydroxyprednisolone through alcoholysis

Industrial Production Methods: The industrial production of 6a-Fluoro-16a-Hydroxyprednisolone follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be efficient, cost-effective, and capable of producing high-purity products. Key considerations include controlling reaction conditions to minimize impurities and maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: 6a-Fluoro-16a-Hydroxyprednisolone undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial oxidation step.

Bromine: Utilized in the bromo-hydroxylation step.

Alcohols: Employed in the final alcoholysis step.

Major Products: The primary product of these reactions is 6a-Fluoro-16a-Hydroxyprednisolone, with potential by-products depending on the specific reaction conditions .

Comparación Con Compuestos Similares

Prednisolone: The parent compound from which 6a-Fluoro-16a-Hydroxyprednisolone is derived.

Triamcinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties.

Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease

Uniqueness: 6a-Fluoro-16a-Hydroxyprednisolone is unique due to the presence of the fluorine atom at the 6a position and the hydroxyl group at the 16a position. These modifications enhance its potency and specificity compared to other glucocorticoids .

Propiedades

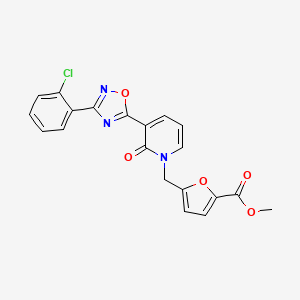

IUPAC Name |

(6S,10R,13S,16R,17S)-6-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO6/c1-19-4-3-10(24)5-13(19)14(22)6-11-12-7-16(26)21(28,17(27)9-23)20(12,2)8-15(25)18(11)19/h3-5,11-12,14-16,18,23,25-26,28H,6-9H2,1-2H3/t11?,12?,14-,15?,16+,18?,19-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYFBGWHJHTPU-LEQUGDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC34C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(C3C(C1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine](/img/structure/B2423013.png)

![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)

![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)

![4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine](/img/structure/B2423028.png)

![4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole](/img/structure/B2423031.png)